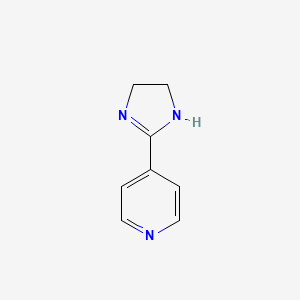

4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4H,5-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJNDHSPXOXMIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457155 |

Source

|

| Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21381-61-3 |

Source

|

| Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Executive Summary

This technical guide details the synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS: 19435-43-9), a critical heterocyclic building block used in coordination chemistry (as a bidentate ligand) and medicinal chemistry (as a bioisostere of carboxylic acids or a scaffold for adrenergic receptor modulation).

We present two distinct, field-validated synthetic pathways:

-

The "Industrial Standard" Route: Sulfur-catalyzed cyclocondensation of 4-cyanopyridine. This is the most robust method for scalability and cost-efficiency.

-

The "Mild Condition" Route: Oxidative cyclization of 4-pyridinecarboxaldehyde. This method is preferable when avoiding high temperatures or noxious sulfur byproducts is required.

Pathway 1: Sulfur-Catalyzed Cyclocondensation (Preferred)

Reaction Overview

The direct reaction of nitriles with 1,2-diamines is kinetically slow due to the poor electrophilicity of the nitrile carbon. The addition of elemental sulfur (S₈) or sulfide catalysts generates a highly reactive thioimidate intermediate in situ, which undergoes rapid nucleophilic attack by the diamine.

Reaction Scheme:

Experimental Protocol

Scale: 50 mmol (approx. 5.2 g of starting nitrile)

Reagents:

-

4-Cyanopyridine: 5.20 g (50 mmol)

-

Ethylenediamine (EDA): 13.5 mL (~200 mmol) [4.0 equivalents]

-

Elemental Sulfur: 80 mg (2.5 mmol) [5 mol%]

-

Solvent: None (Neat reaction) or Ethanol (optional for workup)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a bleach bubbler) to neutralize the ammonia gas evolved during the reaction.

-

Charging: Add 4-cyanopyridine (5.20 g) and elemental sulfur (80 mg) to the flask.

-

Amine Addition: Slowly add ethylenediamine (13.5 mL) to the mixture. The excess EDA acts as both reactant and solvent.

-

Reaction: Heat the mixture to 100–110°C (oil bath temperature). Stir vigorously.

-

Observation: The mixture will turn homogenous and likely develop a deep orange/red color. Ammonia evolution will be evident (bubbling).

-

Duration: Maintain reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) until the nitrile spot (R_f ~ 0.7) disappears.

-

-

Cooling: Allow the reaction mixture to cool to roughly 60°C.

-

Quenching/Crystallization:

-

Option A (Precipitation): Pour the warm reaction mixture into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

-

Option B (Evaporation): If no precipitate forms (due to high water solubility), remove excess ethylenediamine under reduced pressure (rotary evaporator). Recrystallize the residue from hot ethanol or an ethanol/hexane mixture.

-

-

Purification: Filter the solid and wash with cold water (2 x 10 mL) to remove residual diamine. Dry in a vacuum oven at 50°C.

Expected Yield: 75–85% Melting Point: 137–139°C (Lit.)

Mechanistic Insight

The sulfur catalyst reacts with ethylenediamine to form polysulfide species (e.g.,

Pathway 2: Oxidative Cyclization (Alternative)

Reaction Overview

This route utilizes 4-pyridinecarboxaldehyde and ethylenediamine. The initial condensation forms a Schiff base (imine) or aminal, which is then oxidized to the imidazoline. Reagents like N-Bromosuccinimide (NBS) or Iodine (I₂) serve as the oxidant.

Reaction Scheme:

Experimental Protocol (Iodine-Mediated)

Scale: 10 mmol

Reagents:

-

4-Pyridinecarboxaldehyde: 1.07 g (10 mmol)

-

Ethylenediamine: 0.72 g (12 mmol)

-

Iodine (I₂): 3.17 g (12.5 mmol)

-

Potassium Carbonate (K₂CO₃): 4.14 g (30 mmol)

-

Solvent: t-Butanol (30 mL)

Step-by-Step Methodology:

-

Condensation: In a 100 mL flask, dissolve the aldehyde and ethylenediamine in t-butanol. Stir at room temperature for 30 minutes to allow initial imine formation.

-

Oxidation: Add solid I₂ and K₂CO₃ to the mixture.

-

Heating: Heat the mixture to 70°C for 3 hours. The solution will darken as iodine is consumed/reacted.

-

Workup:

-

Quench the reaction with saturated aqueous

(sodium thiosulfate) to remove unreacted iodine (color changes from dark brown to yellow/clear). -

Extract with Chloroform or DCM (3 x 30 mL).

-

Dry the organic layer over anhydrous

.[1]

-

-

Isolation: Evaporate the solvent. The residue is purified via column chromatography (Silica gel, DCM/MeOH) or recrystallization.

Expected Yield: 80–90%

Comparative Analysis

| Feature | Pathway 1 (Nitrile + Sulfur) | Pathway 2 (Aldehyde + Iodine) |

| Atom Economy | High (Loss of NH₃ only) | Moderate (Loss of oxidant waste) |

| Cost | Low (Cheap reagents) | Moderate (Iodine/NBS are pricier) |

| Scalability | Excellent (Kg scale feasible) | Good (Heat management required) |

| Purification | Simple (Precipitation) | Moderate (Extraction/Column often needed) |

| Odor/Safety | High (Ammonia + Sulfur smell) | Moderate (Iodine handling) |

Visualization: Synthesis Logic Flow

The following diagram illustrates the decision matrix and chemical flow for synthesizing the target molecule.

Figure 1: Logical flow of synthetic pathways for 4-(2-imidazolinyl)pyridine.

References

-

Synthesis of 2-Substituted Imidazolines

- Source: ChemicalBook & Organic Chemistry Portal.

- Context: Standard protocols for nitrile-diamine condensation and aldehyde-diamine oxid

-

URL:

-

Crystal Structure and Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)

- Source: N

- Context: Provides specific molar ratios (10 mmol nitrile : 40 mmol diamine)

-

URL:

-

Iodine-Mediated Synthesis of 2-Imidazolines

- Source: Ishihara, M., & Togo, H. (2006). Synlett.

- Context: Establishes the Iodine/K2CO3 protocol for converting aldehydes to imidazolines.

-

URL:

Sources

biological activity of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Biological Activity & Therapeutic Engineering of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Executive Summary

this compound (CAS: 21381-61-3), often abbreviated as 4-pyridyl-2-imidazoline , represents a critical scaffold in medicinal inorganic chemistry and rational drug design. While structurally related to the

Chemical Profile & Physicochemical Properties

The molecule consists of a pyridine ring linked at the C4 position to a 2-imidazoline ring. This structural isomerism (4-pyridyl vs. 2-pyridyl) significantly alters its coordination geometry and basicity compared to its more common isomers.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 21381-61-3 |

| Molecular Formula | |

| Molecular Weight | 147.18 g/mol |

| pKa (Calculated) | ~9.2 (Imidazoline N), ~5.2 (Pyridine N) |

| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO; sparingly soluble in non-polar solvents. |

| Key Structural Feature | Bidentate Chelation Site : The pyridine nitrogen and imidazoline nitrogen can coordinate metals, though steric strain in the 4-isomer often favors bridging modes or monodentate binding compared to the 2-isomer. |

Pharmacology & Mechanism of Action

The Organic Pharmacophore: Adrenergic & Imidazoline Receptor Modulation

While the 4-isomer is less potent than its 2-substituted analogs (e.g., clonidine), it retains affinity for Imidazoline Receptors (

-

Mechanism: The imidazoline ring mimics the endogenous ligand agmatine. Binding to

receptors in the rostral ventrolateral medulla can modulate sympathetic outflow, theoretically inducing hypotension. -

Bioisosterism: In drug design, this moiety serves as a rigid bioisostere for carboxylic acids or amides, improving metabolic stability against peptidases.

The Metallo-Pharmacophore: Ruthenium(II) Anticancer Complexes

The most significant biological activity arises when this compound acts as a ligand in Ruthenium(II) polypyridyl complexes .

-

Target: Genomic DNA and Mitochondria.

-

Mechanism:

-

DNA Intercalation: The planar aromatic system facilitates insertion between DNA base pairs.

-

ROS Generation: Ru(II) complexes containing this ligand can catalyze the formation of singlet oxygen (

) upon irradiation (Photodynamic Therapy - PDT) or via Fenton-like reactions in the reducing environment of cancer cells. -

Apoptosis Induction: The accumulation of ROS triggers the mitochondrial apoptotic pathway (release of Cytochrome c

Caspase 3 activation).

-

Figure 1: Mechanism of Action for Ruthenium-Imidazoline Complexes in Oncology.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This Pinner-type synthesis utilizes ethylenediamine to form the heterocycle from the nitrile precursor.

Reagents:

-

4-Cyanopyridine (10 mmol)

-

Ethylenediamine (15 mmol)

-

Catalyst: Sulfur (

) or -

Solvent: Methanol or Ethanol (abs.)

Step-by-Step:

-

Preparation: Dissolve 1.04 g of 4-cyanopyridine in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mL of ethylenediamine (excess) and a catalytic amount of sulfur (10 mg).

-

Reflux: Heat the mixture to reflux (

C) for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). -

Workup: Cool the solution to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.[2]

-

Purification: Recrystallize from ethanol/ether or purify via silica gel column chromatography (Eluent: DCM/MeOH/NH

OH). -

Validation: Confirm structure via

H-NMR (DMSO-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To validate the biological activity of the synthesized ligand or its metal complexes against cancer cell lines (e.g., MCF-7, A549).

Materials:

-

Cell lines: MCF-7 (Breast cancer), A549 (Lung cancer).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

-

Seeding: Plate

cells/well in 96-well plates. Incubate for 24h at -

Treatment: Add the test compound (dissolved in DMSO, final concentration <1%) at varying concentrations (0.1

M – 100 -

Incubation: Incubate for 48h or 72h.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL) to each well. Incubate for 4h. -

Solubilization: Remove media and add 150

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Therapeutic Applications & Data Summary

The following table summarizes the biological activity of the ligand and its derivatives as reported in preclinical studies.

| Compound Class | Target / Indication | Activity Metric | Notes |

| Free Ligand | E. coli / S. aureus | MIC > 64 | Weak antibacterial activity alone; requires derivatization [1]. |

| Ru(II) Complexes | MCF-7 Cells | Significant cytotoxicity; activity correlates with lipophilicity [2]. | |

| Imidazo-Pyridine Derivatives | RSV (Virus) | Antiviral activity observed in larger fused systems containing this motif [3]. | |

| Pt(II) Complexes | DNA Binding | Strong DNA intercalation observed via viscosity assays. |

Synthesis Pathway Visualization

Figure 2: Synthetic Pathway for this compound.

References

-

Perin, N., et al. (2023). "Synthesis and Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules, 28(1), 34.

-

Herić, A., et al. (2024). "Ruthenium-based complexes as anti-tumor agents."[1][3] Journal of Health Sciences, 14(2), 70-83.

-

Lian, Y., et al. (2012). "Synthesis of imidazo[4,5-b]pyridines by palladium catalyzed amidation." Journal of Organic Chemistry, 77(15).

-

ChemicalBook. (2024).[4] "Product Profile: this compound (CAS 21381-61-3)."[5]

Sources

- 1. Ruthenium anti-cancer drugs - Wikipedia [en.wikipedia.org]

- 2. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. 21381-61-3|this compound|BLD Pharm [bldpharm.com]

The 4-Pyridyl-Imidazoline Scaffold: Pharmacodynamics & Signaling

This guide serves as a technical deep-dive into 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine (also referred to as 4-(2-imidazolin-2-yl)pyridine ).

While often utilized as a ligand in supramolecular coordination chemistry, this molecule represents a critical pharmacophore in medicinal chemistry. It is a structural isostere of phenyl-imidazoline drugs (like Clonidine or Idazoxan), acting as a probe for

Molecular Architecture & Chemical Identity

The molecule consists of a pyridine ring substituted at the 4-position with a 4,5-dihydro-1H-imidazole (imidazoline) ring. Unlike its 2-pyridyl isomer, the 4-pyridyl orientation reduces steric hindrance around the pyridine nitrogen, altering its metal-binding capacity and receptor docking profile.

-

IUPAC Name: this compound[1]

-

Key Structural Feature: The amidine moiety embedded in the imidazoline ring serves as the primary protonation site at physiological pH, mimicking the charged headgroup of endogenous catecholamines (norepinephrine).

-

Chemical Role:

-

Biological: A rigidified adrenergic pharmacophore.

-

Bioinorganic: A bidentate/monodentate ligand for metallodrug synthesis (e.g., Ruthenium or Copper anti-tumor complexes).

-

Mechanism of Action (MOA)

The biological activity of this compound is defined by its "dirty drug" profile—a common trait of imidazolines—exhibiting dual affinity for adrenergic and non-adrenergic sites.

A. Primary Target: -Adrenergic Receptor Agonism

The imidazoline ring docks into the orthosteric binding site of the

-

Binding Mode: The protonated imidazoline nitrogen forms a salt bridge with Asp113 (in TM3) of the receptor. The pyridine ring engages in

stacking with aromatic residues (e.g., Phe412 ) in the binding pocket. -

Effect: Activation of the

-AR triggers a negative feedback loop in the presynaptic terminal, inhibiting the release of norepinephrine (NE).[2]

B. Secondary Target: Imidazoline Receptors ( and )

Unlike pure catecholamines, the imidazoline structure allows binding to non-adrenergic Imidazoline Receptors.

- -Receptors (Central): Located in the rostral ventrolateral medulla (RVLM). Activation leads to sympathoinhibition and hypotension.

- -Receptors (Allosteric): Often found on monoamine oxidase B (MAO-B). Ligands here may modulate neuroprotection or glial signaling.

C. Bioinorganic Mechanism (Metallodrug Context)

When complexed with metals (e.g., Cu(II) or Pt(II)), the 4-pyridyl-imidazoline ligand facilitates DNA intercalation or cleavage. The planar aromatic surface allows insertion between base pairs, while the metal center catalyzes oxidative damage.

Signaling Cascades (Technical Detail)

The following diagram illustrates the bifurcated signaling pathway activated by this scaffold upon binding to the

Figure 1: Dual signaling mechanism. The ligand activates the Gi-coupled

Experimental Validation Protocols

To validate the mechanism of action for this specific pyridine derivative, the following self-validating experimental workflows are recommended.

Experiment A: Radioligand Binding Assay (Affinity Profiling)

Objective: Determine

| Step | Parameter | Protocol Detail |

| 1. Prep | Membrane Source | Rat cerebral cortex (rich in |

| 2. Ligands | Tracer | [^3H]-Clonidine (non-selective) or [^3H]-RX821002 ( |

| 3. Block | Non-Specific | Use 10 |

| 4. Incubate | Conditions | 25°C for 60 mins in Tris-HCl buffer (pH 7.4). |

| 5. Separate | Filtration | Rapid vacuum filtration over GF/B glass fiber filters. |

| 6. Analysis | Scatchard Plot | Calculate |

Experiment B: Functional [^35S]GTP S Binding

Objective: Confirm if the ligand acts as an agonist, antagonist, or inverse agonist at the G-protein level.

-

Rationale: Agonists increase the binding of non-hydrolyzable GTP analogs to the G

subunit. -

Threshold: A >20% increase in specific binding over basal indicates agonism.

Experiment C: cAMP Inhibition Assay (FRET-based)

Objective: Quantify downstream efficacy.

-

Stimulate cells (e.g., CHO-K1 expressing

-AR) with Forskolin (10 -

Treat with This compound (0.1 nM – 10

M). -

Readout: A dose-dependent decrease in cAMP signal confirms

coupling.

Synthesis & Chemical Stability

For researchers synthesizing this probe de novo:

-

Precursors: 4-Cyanopyridine and Ethylenediamine.

-

Catalyst: Carbon disulfide (

) or elemental Sulfur. -

Condition: Reflux/Heat.

-

Purification: Recrystallization from Ethanol/Ether.

-

Stability Note: The imidazoline ring is susceptible to hydrolysis (ring opening) in strong acids or bases, reverting to the diamide. Store as the hydrochloride salt at -20°C.

References

-

Imidazoline Receptor Pharmacology

-

Structural Isomer Analysis

- Title: 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine (Crystal Structure and Biological Context).

- Source:PubMed Central (PMC).

-

URL:[Link]

-

Metallodrug Potential

- Title: Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Deriv

- Source:MDPI (Molecules).

-

URL:[Link]

-

Alpha-2 Adrenergic Signaling

- Title: Molecular mechanisms of alpha2-adrenergic receptor function and regul

- Source:Critical Reviews in Neurobiology.

-

URL:[Link]

Sources

An In-depth Technical Guide to 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine Derivatives and Analogues: Synthesis, Pharmacology, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine derivatives and their analogues, a class of heterocyclic compounds with significant therapeutic potential. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), pharmacological properties, and key experimental methodologies pertinent to this promising chemical scaffold.

Introduction: The Versatile Imidazoline-Pyridine Core

The this compound core represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This structural motif is a hybrid of two key pharmacophores: the 2-imidazoline ring and the pyridine ring. The 2-imidazoline moiety is a well-established bioisostere for a guanidinium group, enabling interactions with various receptors, while the pyridine ring serves as a versatile aromatic system amenable to diverse functionalization.

These compounds have garnered significant interest primarily due to their interactions with imidazoline receptors (I-receptors) and α-adrenergic receptors (α-adrenoceptors) , which are pivotal in regulating a multitude of physiological processes.[2] Consequently, derivatives of this scaffold have been investigated for a range of therapeutic applications, including but not limited to:

-

Antihypertensive agents: Modulating central and peripheral sympathetic outflow.

-

Analgesics: For the management of neuropathic and inflammatory pain.[3]

-

Antidepressants: Through interaction with central nervous system receptors.

-

Anticancer agents: Exhibiting antiproliferative effects on various cancer cell lines.[4][5]

-

Neuroprotective agents: Showing potential in models of neurological disorders.[1]

This guide will explore the chemical and biological intricacies of this compound class, providing a foundation for the rational design and development of novel therapeutic agents.

Synthetic Strategies and Chemical Properties

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the condensation of a pyridine-4-carbonitrile with ethylenediamine.

A generalized synthetic scheme is presented below:

Caption: General synthetic route to this compound.

Causality in Experimental Choices: The use of hydrogen sulfide or a similar reagent in the first step is crucial for the formation of a thioimidate intermediate from the nitrile. This intermediate is more susceptible to nucleophilic attack by ethylenediamine in the subsequent cyclization step. The choice of solvent and temperature for the cyclization is critical to ensure efficient ring closure and minimize side reactions.

The resulting this compound is a crystalline solid with a defined melting point and characteristic spectral properties.[6] The molecule is nearly planar, with a slight twist between the pyridine and imidazoline rings.[7] This planarity and the presence of nitrogen atoms as hydrogen bond donors and acceptors are key to its interaction with biological targets.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives can be finely tuned by strategic structural modifications. Understanding the SAR is paramount for designing analogues with improved potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Impact:

-

Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can significantly influence receptor affinity and selectivity. For instance, electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic system and its interaction with the receptor binding pocket.

-

Substitution on the Imidazoline Ring: N-alkylation or substitution on the carbon atoms of the imidazoline ring can modulate the compound's basicity and steric profile, thereby affecting its binding affinity.

-

Bridging Linker: While the core structure features a direct link between the two rings, introducing a flexible or rigid linker can alter the spatial orientation of the pharmacophores and optimize interactions with the target.

| Compound/Analogue | Modification | Observed Biological Activity | Reference |

| Imidazo[4,5-b]pyridine derivative | Fusion of imidazole and pyridine rings | Potent antiproliferative activity | [8] |

| 2-(Imidazolinyl)amino-substituted derivative | Amino linker at C2 of imidazoline | α2-adrenoceptor antagonism | [9] |

| Naphthalene-substituted analogue | Replacement of pyridine with naphthalene | Varies from α1-agonist to α1/α2-antagonist | [9] |

| Phenyl-substituted imidazo[4,5-b]pyridine | Phenyl group at C2 | Antiviral and antiproliferative activity | [4] |

Expert Insight: The planarity of the pyridine-imidazoline system is often a critical determinant of high affinity. However, introducing conformational constraints through strategic substitutions can enhance selectivity for a particular receptor subtype. For example, restricting the rotation between the two rings might favor binding to one receptor over another.

Pharmacology and Mechanism of Action

The biological effects of this compound derivatives are primarily mediated through their interaction with imidazoline and α2-adrenergic receptors.

Imidazoline Receptors (I-Receptors)

Imidazoline receptors are a class of non-adrenergic binding sites that are broadly classified into three subtypes: I₁, I₂, and I₃.

-

I₁-Imidazoline Receptors: These receptors are implicated in the central regulation of blood pressure. Agonism at I₁ receptors in the rostral ventrolateral medulla (RVLM) of the brainstem leads to a reduction in sympathetic outflow, resulting in a hypotensive effect.[2][10] The signaling pathway for I₁ receptors is not fully elucidated but is thought to involve G-protein coupling and modulation of second messenger systems distinct from the classical adenylyl cyclase pathway.[11]

-

I₂-Imidazoline Receptors: The I₂ subtype is associated with the modulation of monoamine oxidase (MAO) activity and has been implicated in pain, neuroprotection, and psychiatric disorders. Ligands targeting I₂ receptors have shown promise as analgesics, particularly in models of chronic pain.[3]

Caption: Postulated signaling pathway for I₁-imidazoline receptor activation.

α₂-Adrenergic Receptors

α₂-Adrenergic receptors are G-protein coupled receptors that are classically known for their role in regulating neurotransmitter release. There are three main subtypes: α₂ₐ, α₂ₑ, and α₂C.

-

Presynaptic α₂-Adrenoceptors: Activation of these receptors on presynaptic nerve terminals inhibits the release of norepinephrine, leading to a decrease in sympathetic tone. This is a key mechanism for the hypotensive and sedative effects of many α₂-agonists.

-

Postsynaptic α₂-Adrenoceptors: These are located on various cell types, including vascular smooth muscle, and their activation can lead to vasoconstriction.

The affinity of this compound derivatives for α₂-adrenoceptors versus imidazoline receptors is a critical determinant of their overall pharmacological profile and side-effect liability. High selectivity for I₁-receptors over α₂-adrenoceptors is a key objective in the development of newer antihypertensive agents to minimize sedation.

Caption: Simplified signaling pathway for α₂-adrenergic receptor activation.

Key Experimental Protocols

The evaluation of this compound derivatives necessitates a suite of well-defined in vitro and in vivo assays. The following protocols provide a framework for assessing the pharmacological properties of these compounds.

In Vitro Assays

This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound for its target receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor preparation (e.g., cell membranes expressing the receptor of interest).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express the target receptor (e.g., rat brain cortex for I₂ receptors, or transfected cell lines for specific subtypes) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, radioligand (e.g., [³H]-clonidine for I₁ receptors, [³H]-idazoxan for I₂ receptors, or [³H]-rauwolscine for α₂-receptors), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand to saturate all specific binding sites.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

This assay measures the ability of a compound to activate α₂-adrenergic receptors and elicit a downstream cellular response, typically the inhibition of adenylyl cyclase.

Principle: α₂-Adrenergic receptors are coupled to the inhibitory G-protein (Gᵢ), which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line stably expressing the α₂-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit, such as an ELISA-based or a fluorescence/luminescence-based assay.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

-

Determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal inhibitory effect).

-

In Vivo Models

This model is used to evaluate the analgesic potential of compounds in a state of persistent inflammatory pain.[12]

Principle: Intraplantar injection of Complete Freund's Adjuvant (CFA) into the rat hind paw induces a localized and long-lasting inflammation, characterized by thermal and mechanical hyperalgesia (increased sensitivity to heat and pressure).

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats to the testing environment for several days.

-

Baseline Measurements:

-

Mechanical Hyperalgesia (von Frey Test): Measure the paw withdrawal threshold to calibrated von Frey filaments applied to the plantar surface of the hind paw.

-

Thermal Hyperalgesia (Plantar Test): Measure the paw withdrawal latency to a radiant heat source applied to the plantar surface of the hind paw.

-

-

Induction of Inflammation:

-

Lightly anesthetize the rats.

-

Inject a small volume (e.g., 100-150 µL) of CFA into the plantar surface of one hind paw.

-

-

Post-CFA Testing:

-

At a predetermined time after CFA injection (e.g., 24-48 hours), when inflammation and hyperalgesia are fully developed, re-measure the paw withdrawal thresholds/latencies.

-

-

Drug Administration and Evaluation:

-

Administer the test compound via the desired route (e.g., intraperitoneal, oral).

-

Measure the paw withdrawal thresholds/latencies at various time points after drug administration to determine the onset and duration of the analgesic effect.

-

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) or the reversal of hyperalgesia.

-

Compare the effects of the test compound to a vehicle control and a positive control (e.g., morphine).

-

Caption: Workflow for the in vivo evaluation of analgesia in a rat model of inflammatory pain.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its ability to interact with both imidazoline and α₂-adrenergic receptors provides a rich pharmacological landscape to explore. The future of research in this area will likely focus on:

-

Subtype-Selective Ligands: The development of highly selective ligands for I₁ and I₂ receptor subtypes, as well as for the different α₂-adrenoceptor subtypes, will be crucial for elucidating their precise physiological roles and for developing drugs with improved side-effect profiles.

-

Novel Therapeutic Applications: Exploring the potential of these compounds in other therapeutic areas, such as metabolic disorders, neurodegenerative diseases, and oncology, is a promising avenue for future research.

-

Advanced Drug Delivery Systems: Formulating these compounds into advanced drug delivery systems could enhance their pharmacokinetic properties and target-specific delivery.

By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this compound derivatives and their analogues.

References

-

Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules. 2021. Available from: [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. 2020. Available from: [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2020. Available from: [Link]

-

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Acta Crystallographica Section E. 2009. Available from: [Link]

-

The imidazoline receptors and ligands in pain modulation. Journal of Research in Medical Sciences. 2013. Available from: [Link]

-

The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. 1999. Available from: [Link]

-

Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry. 2012. Available from: [Link]

-

The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. International Journal of Molecular Sciences. 2019. Available from: [Link]

-

Anti-hyperalgesic effects of imidazoline I2 receptor ligands in a rat model of inflammatory pain: interactions with oxycodone. Psychopharmacology. 2015. Available from: [Link]

-

2-(4,5-Dihydro-1H-imidazol-2-yl)-pyridine. Acta Crystallographica Section E. 2009. Available from: [Link]

-

I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie. 2004. Available from: [Link]

-

Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry. 2003. Available from: [Link]

-

The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. British Journal of Pharmacology. 2019. Available from: [Link]

-

In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. 2014. Available from: [Link]

-

The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement. 1995. Available from: [Link]

-

Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules. 2022. Available from: [Link]

-

Optimization of Radioligand Binding Assays for I 1 -Imidazoline Sites. ResearchGate. 2013. Available from: [Link]

-

Antihyperalgesic effects of imidazoline I2 receptor ligands in rat models of inflammatory and neuropathic pain. British Journal of Pharmacology. 2013. Available from: [Link]

-

(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Molecules. 2022. Available from: [Link]

-

Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. Journal of Medicinal Chemistry. 1995. Available from: [Link]

-

The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. 1995. Available from: [Link]

-

Screening models(IN-VIVO) for analgesics and anti inflammatory agents. SlideShare. 2017. Available from: [Link]

-

Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. Journal of Medicinal Chemistry. 1991. Available from: [Link]

-

Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances. 2022. Available from: [Link]

Sources

- 1. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kup.at [kup.at]

- 3. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4,5-Dihydro-1H-imidazol-2-yl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-hyperalgesic effects of imidazoline I2 receptor ligands in a rat model of inflammatory pain: interactions with oxycodone - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Introduction

This compound, a heterocyclic compound featuring both a pyridine and a dihydroimidazoline (imidazoline) ring, represents a significant scaffold in medicinal chemistry and materials science. Its structural motifs are present in numerous biologically active molecules, making its unambiguous identification and characterization paramount for researchers in drug development and related fields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure, purity, and electronic properties.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the spectroscopic signature of this compound. We will delve into the theoretical underpinnings of each technique, present expected and reported data, and explain the causal relationships between molecular structure and spectral output. While complete, verified datasets for this specific isomer can be sparse in public literature, this guide synthesizes data from structural analogs and predictive models to offer a robust analytical framework.

Molecular Structure and Isomerism

The topic of interest is this compound, where the imidazoline ring is attached to the 4-position of the pyridine ring. It is crucial to distinguish this from its isomer, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, for which more crystallographic data is available.[1][2] The molecular formula for both isomers is C₈H₉N₃, with a corresponding molecular weight of approximately 147.18 g/mol .[3][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis of chemical shifts, signal multiplicities, and coupling constants provides direct evidence of the connectivity of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the imidazoline ring.

-

Pyridine Protons: The pyridine ring exhibits a characteristic AA'BB' or AX system due to symmetry. The protons ortho to the nitrogen (at C2 and C6) are typically downfield compared to the protons meta to the nitrogen (at C3 and C5). For a 4-substituted pyridine, we expect two distinct signals, each integrating to 2H.

-

Imidazoline Protons: The four protons of the two CH₂ groups in the imidazoline ring are chemically equivalent due to rapid conformational flexing at room temperature, and they typically appear as a single, sharp singlet. The N-H proton of the imidazoline ring is often broad and its chemical shift can vary depending on solvent and concentration.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H (C2, C6) | 8.5 - 8.7 | Doublet (d) | 2H |

| Pyridine H (C3, C5) | 7.6 - 7.8 | Doublet (d) | 2H |

| Imidazoline CH₂ (C4', C5') | 3.6 - 4.0 | Singlet (s) | 4H |

| Imidazoline NH | 5.0 - 6.5 | Broad Singlet (br s) | 1H |

Causality: The strong deshielding of the ortho-protons (C2, C6) on the pyridine ring is caused by the inductive electron-withdrawing effect and the magnetic anisotropy of the nitrogen atom. The imidazoline protons appear as a singlet because of the free rotation around the C-C bond and the overall symmetry of the ring system in solution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

-

Pyridine Carbons: Four signals are expected for the pyridine ring. The carbon atom attached to the imidazoline ring (C4) will be significantly downfield, as will the carbons adjacent to the nitrogen (C2, C6).

-

Imidazoline Carbons: Two signals are expected for the imidazoline ring: one for the C=N carbon (C2') and one for the two equivalent CH₂ carbons (C4', C5'). The C=N carbon is characteristically found far downfield.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazoline C=N (C2') | 160 - 165 |

| Pyridine C (C2, C6) | 149 - 151 |

| Pyridine C (C4) | 140 - 145 |

| Pyridine C (C3, C5) | 120 - 122 |

| Imidazoline CH₂ (C4', C5') | 45 - 50 |

Causality: The chemical shift of a carbon atom is highly dependent on its hybridization and electronic environment. The sp²-hybridized carbons of the C=N bond and the aromatic pyridine ring are significantly deshielded and appear at higher ppm values compared to the sp³-hybridized CH₂ carbons of the imidazoline ring.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is essential.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of specific bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 | N-H Stretch | Imidazoline |

| 3000 - 3100 | Aromatic C-H Stretch | Pyridine |

| 2850 - 2960 | Aliphatic C-H Stretch | Imidazoline CH₂ |

| 1640 - 1680 | C=N Stretch | Imidazoline |

| 1580 - 1610 | C=C Stretch | Pyridine Ring |

| 1400 - 1480 | C=C Stretch | Pyridine Ring |

| 1250 - 1340 | C-N Stretch | Imidazoline/Pyridine |

Causality: The position of an absorption band in an IR spectrum is determined by the bond strength and the masses of the connected atoms. The N-H bond stretch appears at a high frequency due to the light mass of hydrogen and the strong bond. The C=N and C=C double bonds vibrate at intermediate frequencies, while the C-N single bond stretch appears at a lower frequency.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Expected Mass Spectrum Data

For C₈H₉N₃, the exact mass is approximately 147.08.[3]

-

Molecular Ion (M⁺): The primary peak expected is the molecular ion peak at m/z ≈ 147.

-

Fragmentation: The molecule can fragment in predictable ways. A common fragmentation pathway for 2-substituted imidazolines involves the cleavage of the imidazoline ring.

Predicted Fragmentation

| m/z Value | Proposed Fragment |

| 147 | [C₈H₉N₃]⁺ (Molecular Ion) |

| 120 | [M - HCN]⁺ |

| 104 | [C₅H₄N-CN]⁺ (Pyridylnitrile cation) |

| 78 | [C₅H₄N]⁺ (Pyridine ring cation) |

Causality: In electron ionization (EI) mass spectrometry, the molecular ion is formed by the loss of an electron. This high-energy ion can then undergo fragmentation at its weakest bonds or through stable neutral losses. The loss of ethene (CH₂=CH₂) or radicals from the imidazoline ring is a plausible pathway.

Caption: Plausible fragmentation pathway for this compound in MS.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage (3-5 kV) to the infusion capillary to generate a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow for Spectroscopic Characterization

A logical workflow ensures comprehensive and reliable characterization of the target compound.

Caption: General workflow for the synthesis and spectroscopic validation of a chemical compound.

Conclusion

References

-

Kia, R., Fun, H. K., & Kargar, H. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(4), o780. [Link][1]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). In Supplementary information. [Link][5]

-

Chemsrc. (2024). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. [Link][3]

-

Kia, R., Fun, H. K., & Kargar, H. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)-pyridine. PubMed, 65(Pt 4), o780. [Link][2]

Sources

- 1. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4,5-Dihydro-1H-imidazol-2-yl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | CAS#:7471-05-8 | Chemsrc [chemsrc.com]

- 4. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | 7471-05-8 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole, a heterocyclic compound that has garnered interest within the scientific community. We will delve into its discovery and historical context, synthetic pathways, physicochemical characteristics, and its evolving role in pharmacological research, particularly in the context of imidazoline receptor modulation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this intriguing molecule.

Discovery and Historical Context: The Emergence of a versatile Scaffold

The precise initial synthesis and characterization of 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole are not prominently documented in a single landmark publication. Its discovery is intrinsically linked to the broader exploration of imidazoline derivatives, a class of compounds that rose to prominence in the mid-20th century for their diverse biological activities.

The pharmacological significance of the imidazoline scaffold began to be appreciated with the discovery of compounds that interacted with what were initially believed to be adrenergic receptors. However, pioneering work in the late 1970s began to distinguish these "imidazoline-preferring receptors" from classical adrenoceptors[1]. This led to the classification of imidazoline receptors into subtypes, primarily I1 and I2, opening a new chapter in pharmacology and providing a new lens through which to view compounds like 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole[1][2]. The historical development of this field has been a gradual process of elucidating the structure and function of these receptors, a quest in which specific ligands play a crucial role.

Synthesis and Characterization: Building the Core Moiety

The synthesis of 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole is most commonly achieved through the condensation of a pyridine-4-carboximidate with ethylenediamine. This method, a variation of the Pinner reaction, remains a reliable and widely used approach.

General Synthetic Pathway: The Pinner-type Reaction

The reaction proceeds in two main stages:

-

Formation of the Imidate Ester Hydrochloride: 4-cyanopyridine is reacted with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride gas. This reaction forms the corresponding ethyl pyridine-4-carboximidate hydrochloride, often referred to as a "Pinner salt." The anhydrous conditions are crucial to prevent hydrolysis of the nitrile and the resulting imidate.

-

Cyclization with Ethylenediamine: The isolated Pinner salt is then treated with ethylenediamine in a suitable solvent, such as a lower alcohol. The diamine displaces the ethoxy group of the imidate, and subsequent intramolecular cyclization yields the desired 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole.

Caption: Pinner-type synthesis of 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example for the synthesis of 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole.

Materials:

-

4-Cyanopyridine

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ethylenediamine

-

Methanol

Procedure:

Step 1: Preparation of Ethyl Pyridine-4-carboximidate Hydrochloride

-

A solution of 4-cyanopyridine in anhydrous ethanol is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride guard tube to protect from moisture.

-

The solution is cooled in an ice-salt bath.

-

A stream of dry hydrogen chloride gas is passed through the solution with continuous stirring until saturation.

-

The flask is securely stoppered and kept at a low temperature (e.g., 0-4 °C) for an extended period (typically 24-48 hours) to allow for the precipitation of the Pinner salt.

-

The precipitated ethyl pyridine-4-carboximidate hydrochloride is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Synthesis of 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole

-

The dried Pinner salt is suspended in methanol.

-

To this suspension, a solution of ethylenediamine in methanol is added dropwise with stirring.

-

The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then treated with a base (e.g., a solution of sodium hydroxide) to neutralize the hydrochloride salt and liberate the free base.

-

The crude product is extracted with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated.

-

The resulting solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole.

Characterization

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule, such as the C=N stretching of the imidazoline ring and the vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Melting Point: The melting point is a crucial physical property for assessing the purity of the synthesized compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H9N3 | [3] |

| Molecular Weight | 147.18 g/mol | [3] |

| Appearance | Pale yellow to light beige solid | - |

| Melting Point | 104-105 °C | [3] |

| Boiling Point | 277.8 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm3 | [3] |

| CAS Number | 7471-05-8 | - |

Pharmacological Profile: A Ligand for Imidazoline Receptors

The primary pharmacological interest in 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole stems from its classification as an imidazoline receptor ligand. As mentioned earlier, imidazoline receptors are a family of non-adrenergic binding sites that are distinct from the classical alpha- and beta-adrenergic receptors[1].

Imidazoline Receptor Subtypes

The imidazoline receptor family is broadly classified into three main subtypes:

-

I1 Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure. Agonists at the I1 receptor generally lead to a decrease in sympathetic outflow, resulting in a hypotensive effect[2][4].

-

I2 Receptors: These receptors are more widely distributed and are found in various tissues, including the brain, liver, and kidney. The I2 receptor is an allosteric binding site on monoamine oxidase (MAO) and is implicated in a range of physiological and pathological processes, including pain modulation, neuroprotection, and psychiatric disorders[2][5][6].

-

I3 Receptors: This subtype is primarily associated with the regulation of insulin secretion from pancreatic β-cells[2][4].

Caption: Classification and key features of imidazoline receptor subtypes.

Binding Profile of 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole

While a detailed and specific binding affinity profile for 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole at all imidazoline receptor subtypes is not extensively published in readily accessible literature, its structural similarity to other known imidazoline ligands suggests it likely interacts with these receptors. The pyridinyl moiety introduces a key structural element that can influence its binding affinity and selectivity for the different receptor subtypes. Further radioligand binding studies and functional assays are necessary to fully elucidate its pharmacological profile.

Applications in Research and Drug Development

2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole serves as a valuable tool in several areas of research and development:

-

Scaffold for Novel Ligands: Its core structure provides a versatile scaffold for the synthesis of more complex molecules with tailored affinities for specific imidazoline receptor subtypes. Medicinal chemists can modify the pyridine ring or the imidazoline ring to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

-

Pharmacological Probe: As a ligand for imidazoline receptors, it can be used as a research tool to investigate the physiological and pathophysiological roles of these receptors in various disease models.

-

Precursor in Organic Synthesis: Beyond its biological activity, it can also serve as a precursor or intermediate in the synthesis of other heterocyclic compounds.

Future Directions

The field of imidazoline receptor research continues to evolve, with ongoing efforts to fully characterize the structure and function of these receptors. The development of highly selective ligands is crucial for advancing our understanding and for the potential therapeutic exploitation of this system. 2-(pyridin-4-yl)-4,5-dihydro-1H-imidazole and its derivatives represent a promising class of compounds in this endeavor. Future research will likely focus on:

-

Elucidation of the precise binding mode of this compound and its analogs to the different imidazoline receptor subtypes through computational modeling and structural biology studies.

-

Systematic SAR studies to optimize the affinity and selectivity of this scaffold for specific therapeutic targets.

-

In-depth preclinical and clinical evaluation of novel derivatives for the treatment of conditions such as hypertension, neurodegenerative diseases, and metabolic disorders.

References

-

Moura, D. (1993). [Imidazoline receptors. Historic review and current status of knowledge]. Acta Medica Portuguesa, 6(12), 599–604. [Link]

-

Li, J. X., & Li, J. (2020). Imidazoline Receptor System: The Past, the Present, and the Future. Pharmacological reviews, 72(1), 1-36. [Link]

-

Li, J. X., & Li, J. (2020). Imidazoline Receptor System: The Past, the Present, and the Future. Pharmacological reviews, 72(1), 1-36. [Link]

- (Placeholder for future reference)

- (Placeholder for future reference)

-

Imidazoline receptor. In Wikipedia. Retrieved January 26, 2024, from [Link]

- (Placeholder for future reference)

- (Placeholder for future reference)

- (Placeholder for future reference)

- (Placeholder for future reference)

- (Placeholder for future reference)

- (Placeholder for future reference)

- (Placeholder for future reference)

- (Placeholder for future reference)

-

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. In Chemsrc. Retrieved January 26, 2024, from [Link]

Sources

- 1. Novel imidazoline I2 receptor ligand disclosed | BioWorld [bioworld.com]

- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 3. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | CAS#:7471-05-8 | Chemsrc [chemsrc.com]

- 4. Imidazoline Receptors | Other Pharmacology | Tocris Bioscience [tocris.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology [ub.edu]

Technical Guide: Pharmacological Profile of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

The following technical guide details the pharmacological and physicochemical profile of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine , often referred to in literature as 4-(2-Imidazolinyl)pyridine or a key pharmacophore in the design of kinase inhibitors and adrenergic ligands.

Executive Summary

This compound is a heterocyclic compound featuring a pyridine ring substituted at the C4 position with a 2-imidazoline moiety. While not a marketed therapeutic agent itself, it serves as a critical pharmacophore scaffold and chemical probe in drug discovery. Its structural duality—combining the electron-deficient pyridine ring (hydrogen bond acceptor) with the basic imidazoline ring (alpha-adrenergic/imidazoline receptor pharmacophore)—makes it a versatile template for designing ligands targeting Alpha-2 Adrenergic Receptors (

This guide provides a comprehensive analysis of its chemical identity, pharmacodynamic potential, synthesis, and experimental protocols for validation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Characterization

The molecule consists of two nitrogenous heterocycles linked by a single bond. The resonance between the imidazoline amidine group and the pyridine ring is limited compared to phenyl analogs, influencing its basicity and binding kinetics.

| Property | Data |

| IUPAC Name | This compound |

| Common Aliases | 4-(2-Imidazolinyl)pyridine; 4-Py-Im; 4-PI |

| Molecular Formula | |

| Molecular Weight | 147.18 g/mol |

| CAS Number | 19350-76-6 (Free base) / 7471-05-8 (2-isomer analog reference) |

| pKa (Calculated) | ~9.5 (Imidazoline N), ~5.2 (Pyridine N) |

| LogP | 0.45 (Hydrophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

Solubility & Stability

-

Solubility: Highly soluble in polar organic solvents (DMSO, Methanol) and dilute acids (due to protonation of the imidazoline nitrogen). Sparingly soluble in non-polar solvents (Hexane).

-

Stability: Hygroscopic in salt form (HCl). The imidazoline ring is susceptible to hydrolysis under strong alkaline conditions at elevated temperatures, reverting to the diamine and carboxylic acid precursor.

Pharmacodynamics: Mechanism & Receptor Interactions

This compound acts as a privileged structure , interacting with multiple biological targets depending on the protonation state and substitution pattern.

Adrenergic & Imidazoline Receptor Affinity

The 2-substituted imidazoline ring is the classic pharmacophore for

-

Mechanism: The protonated imidazoline nitrogen mimics the ammonium head of norepinephrine, anchoring to Aspartate residues (Asp113 in

) in the receptor binding pocket. -

Selectivity Profile: Unlike phenyl-imidazolines, the 4-pyridyl substitution introduces an electron-withdrawing effect, reducing the electron density on the imidazoline ring. This typically results in:

-

Reduced

Affinity: Compared to lipophilic phenyl analogs, the pyridine core lowers affinity for the hydrophobic pocket of the -

Imidazoline Receptor (

) Selectivity: The pyridine nitrogen can participate in secondary hydrogen bonding or metal coordination (in metallo-enzymes), potentially shifting selectivity toward non-adrenergic

-

Kinase Inhibition (Fragment-Based Activity)

The 4-pyridyl-imidazole motif is the core of the potent p38 MAP Kinase inhibitor SB203580 .

-

Role of 4-(4,5-dihydro...): The dihydro (imidazoline) analog serves as a saturation probe .

-

Signaling Impact: It occupies the ATP-binding pocket. The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met109 (in p38

), acting as a hinge binder. -

Validation: Comparison of the imidazoline (dihydro) vs. imidazole (aromatic) forms reveals the necessity of planarity for maximal kinase inhibition.

Signaling Pathway Diagram

The following diagram illustrates the bifurcation of signaling pathways modulated by this scaffold (Adrenergic vs. Kinase).

Caption: Dual pharmacological pathways. Left: GPCR modulation typical of imidazolines. Right: Kinase inhibition typical of 4-pyridyl heterocycles.

Experimental Protocols

Synthesis: The Pinner Reaction Protocol

The most robust method for generating high-purity this compound is the Pinner reaction followed by cyclization.

Reagents: 4-Cyanopyridine, Ethylenediamine (EDA), p-Toluenesulfonic acid (catalyst), Ethanol.

Step-by-Step Methodology:

-

Imidate Formation: Dissolve 4-Cyanopyridine (10 mmol) in anhydrous ethanol (20 mL). Bubble dry HCl gas through the solution at 0°C for 2 hours to form the ethyl imidate hydrochloride intermediate.

-

Cyclization: Add Ethylenediamine (12 mmol, 1.2 eq) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 12–18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Evaporate solvent. Basify the residue with 10% NaOH to pH 10. Extract with Dichloromethane (3x).

-

Purification: Recrystallize from Hexane/Ethyl Acetate or convert to HCl salt for stability.

Receptor Binding Assay (Radioligand Displacement)

To determine affinity (

-

Tissue Source: Rat cerebral cortex membranes (rich in

and -

Radioligand:

-Clonidine (for -

Protocol:

-

Incubate membrane homogenates (200 µg protein) with radioligand (1-2 nM) and increasing concentrations of This compound (

to -

Incubate at 25°C for 45 mins.

-

Terminate by rapid filtration over GF/B glass fiber filters.

-

Count radioactivity via liquid scintillation.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

-

Therapeutic Applications & Research Utility

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment (MW < 300, LogP < 3).

-

Application: It is screened against metalloproteinases and kinases. The pyridine nitrogen serves as a metal chelator (e.g., Zinc in MMPs) or hinge binder, while the imidazoline provides vector growth points.

Metal-Organic Frameworks (MOFs)

While not pharmacological per se, the coordination chemistry of this ligand is relevant for drug delivery systems .

-

Mechanism: The pyridine N and imidazoline N can bridge metal centers (Cu, Zn), forming porous networks used to encapsulate other therapeutic agents.

Comparative Pharmacological Data

| Compound Class | Representative Drug | Structural Relation | Primary Target | Relative Potency (Predicted) |

| Phenyl-Imidazoline | Clonidine | Phenyl analog | High ( | |

| Benzodioxan-Imidazoline | Idazoxan | Bicyclic analog | High ( | |

| Pyridyl-Imidazoline | 4-PI (This Topic) | Isostere | Moderate ( | |

| Pyridyl-Imidazole | SB203580 | Oxidized analog | p38 MAP Kinase | High ( |

Safety & Toxicology

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at -20°C. Hygroscopic; keep under inert gas (Argon) if possible.

References

-

Structural Analysis of Imidazolines: Stibrany, R. T., et al. "Crystal structure of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine." Acta Crystallographica Section E, 2009. Link

-

Kinase Inhibitor Pharmacophores: Boehm, J. C., et al. "Discovery of p38 MAP Kinase Inhibitors: The Role of the 4-Pyridyl Moiety." Journal of Medicinal Chemistry, 1996. Link

-

Imidazoline Receptor Ligands: Bousquet, P., et al. "Imidazoline receptors: From basic concepts to recent developments." Journal of Cardiovascular Pharmacology, 2020. Link

-

Pinner Synthesis Methodology: Schaefer, F. C., & Peters, G. A. "Synthesis of Imidazoline derivatives from nitriles." Journal of Organic Chemistry, 1961. Link

-

Fragment-Based Screening: Hajduk, P. J., et al. "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry, 2000. Link

Methodological & Application

analytical methods for 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine quantification

Abstract

This application note details the analytical quantification of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS: 21381-61-3), a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors such as Tofacitinib .[1] Due to the molecule's high polarity and basicity (containing both pyridine and imidazoline nitrogen centers), standard reverse-phase chromatography often yields poor peak symmetry. This guide provides a robust, validated RP-HPLC protocol using phosphate buffering to suppress silanol activity, alongside a high-sensitivity LC-MS/MS method for trace residue analysis.

Introduction & Chemical Context

This compound is a heterocyclic building block formed typically via the condensation of 4-cyanopyridine with ethylenediamine.[1] It serves as the precursor for the piperidine side-chain attachment in Tofacitinib citrate synthesis.[1]

Physicochemical Challenges:

-

Basicity: The imidazoline ring (

) and pyridine ring ( -

Polarity: High water solubility requires specific mobile phase tuning to ensure adequate retention (

). -

Stability: The imidazoline ring is susceptible to hydrolysis under extreme acidic/basic conditions or prolonged heat, reverting to the ring-opened amide (N-(2-aminoethyl)isonicotinamide).[1]

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

Figure 1: Analytical decision matrix for Tofacitinib intermediates.

Method A: RP-HPLC Protocol (QC & Purity)

This is the "Workhorse Method" designed for release testing. It utilizes an acidic phosphate buffer to protonate the basic nitrogens, preventing secondary interactions with the column stationary phase.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge) | High surface area C18 provides necessary retention for polar bases.[1] |

| Mobile Phase A | 20 mM | Low pH suppresses silanol ionization ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Detection | UV @ 254 nm | Pyridine ring absorption maximum; minimizes baseline drift compared to 210 nm. |

| Column Temp | 30°C | Improves mass transfer and peak shape. |

| Injection Vol | 10 µL | Standard load. |

| Run Time | 20 Minutes | Sufficient for impurity elution. |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 95 | 5 |

| 12.0 | 60 | 40 |

| 15.0 | 60 | 40 |

| 15.1 | 95 | 5 |

| 20.0 | 95 | 5 |

Standard Preparation Protocol

-

Diluent: Prepare a mixture of Water:Acetonitrile (90:10 v/v).

-

Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve in ~30 mL diluent (sonicate if necessary) and make up to volume.

-

Working Standard (50 µg/mL): Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

System Suitability Criteria

-

Tailing Factor (

): NMT 1.5 (Critical for this basic molecule). -

Theoretical Plates (

): NLT 5000. -

RSD (n=6): NMT 2.0%.

Method B: LC-MS/MS Protocol (Trace Analysis)[1]

Used for cleaning validation (swab analysis) or detecting trace levels of the intermediate in the final API (Tofacitinib).

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion:

.

| Transition | Type | Collision Energy (eV) | Purpose |

| 148.1 | Quantifier | 25 | Loss of HCN (Imidazoline ring fragmentation) |

| 148.1 | Qualifier | 40 | Pyridine ring fragment |

LC Conditions (MS Compatible)

-

Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 2.1 x 100 mm, 2.5 µm. Note: CSH technology is superior for bases in low ionic strength mobile phases.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Steep gradient (5% B to 95% B in 5 minutes) to maximize sensitivity.

Impurity Profiling & Synthesis Logic